molecular formula C8H13N3O B2446134 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol CAS No. 1528505-38-5

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol

Cat. No. B2446134
CAS RN: 1528505-38-5
M. Wt: 167.212
InChI Key: YOCZIQYIDLPSNP-UHFFFAOYSA-N
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Description

Compounds with a [1,2,4]triazolo[4,3-a]pyridin structure are part of a larger class of compounds known as triazolopyridines . These compounds are often used in medicinal chemistry due to their wide range of biological activities.


Molecular Structure Analysis

The molecular structure of these compounds typically consists of a pyridine ring fused with a 1,2,4-triazole ring . The exact structure can vary depending on the specific substituents present.


Chemical Reactions Analysis

The chemical reactions of these compounds can vary widely depending on the specific substituents present. They may undergo reactions typical of other heterocyclic compounds, such as electrophilic substitution, nucleophilic substitution, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents present. For example, they may vary in terms of their solubility, melting point, boiling point, and other physical and chemical properties .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods : Phenyl iodine bis(trifluoroacetate)-mediated intramolecular annulation has been used for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines, which is a key structural component in various pharmaceutical compounds (Zheng et al., 2014).
  • Structural Characterization : Various triazolopyridines, including 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol, have been characterized using spectroscopic techniques like NMR, FTIR, and X-ray diffraction, contributing to understanding their molecular and crystal structures (El-Kurdi et al., 2021).

Chemical Properties and Applications

  • Molecular Organization : Spectroscopic studies have shown that the molecular organization of triazolopyridine derivatives, including the specific compound , can change in different solvents and concentrations. This has implications for their use in various chemical and pharmaceutical applications (Matwijczuk et al., 2018).
  • Antibacterial Properties : Some derivatives of triazolopyridine, which share a core structure with 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol, have been investigated for their antibacterial properties, indicating potential for therapeutic applications (Govori et al., 2009).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific biological activity. For example, some triazolopyridines have been found to have antimicrobial activity, likely due to their ability to interfere with bacterial cell wall synthesis .

Safety and Hazards

Like all chemicals, these compounds should be handled with care. They may pose certain hazards depending on their specific physical and chemical properties. Always refer to the Material Safety Data Sheet (MSDS) for information on the safe handling of these compounds .

Future Directions

Given the wide range of biological activities exhibited by triazolopyridines, there is significant interest in the development of new derivatives with improved properties. Future research will likely focus on the synthesis of new derivatives, the exploration of their biological activities, and the optimization of their properties for specific applications .

properties

IUPAC Name

2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c12-6-4-8-10-9-7-3-1-2-5-11(7)8/h12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCZIQYIDLPSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CCO)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1528505-38-5
Record name 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol
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